N-hydroxy Rhodamine B amide
Description
Evolution of Rhodamine-Based Fluorescent Probes in Chemical Biology Research
Rhodamine dyes have long been favored as fluorescent labels due to their excellent photophysical properties, including high fluorescence quantum yields and photostability. nih.govacs.org The core structure of rhodamine, a xanthene dye, provides a versatile platform for the development of fluorescent probes. digitellinc.com A key feature of many rhodamine-based probes is the spirocyclic structure, which exists in a non-fluorescent, colorless "off" state. acs.orgacs.org Interaction with a specific analyte can trigger the opening of this spiro-lactam or spirolactone ring, leading to a highly fluorescent, colored "on" state. nih.govacs.orgnih.gov This "turn-on" mechanism offers a significant advantage in sensing applications as it minimizes background fluorescence and enhances signal-to-noise ratios. nih.gov
Over the years, chemists have synthesized a wide array of rhodamine derivatives to detect various metal ions, including Fe³⁺, Hg²⁺, and Al³⁺, as well as other molecules of biological interest. nih.govacs.orgnih.govrsc.orgnih.govacs.org For instance, rhodamine B has been modified with ethylenediamine (B42938) to create a probe for iron ions (Fe³⁺) and with a 5-aminoisophthalic acid diethyl ester to detect mercury (II) ions. nih.govnih.govacs.org These probes have found applications in environmental monitoring and biological imaging. rsc.orgnih.govacs.org The development of rhodamine-based probes with longer excitation and emission wavelengths, such as those derived from rhodamine 101, has further expanded their utility in biological systems by minimizing photodamage and background autofluorescence. researchgate.net
Significance of N-hydroxy Rhodamine B Amide as a Specialized Chemical Probe
This compound stands out as a specialized probe primarily for the detection of hypochlorous acid (HOCl). medchemexpress.comchemicalbook.comruixibiotech.com Hypochlorous acid is a reactive oxygen species (ROS) that plays a crucial role in the immune system's defense against pathogens but can also cause cellular damage at high concentrations. nih.govfxcsxb.com Therefore, the ability to detect and quantify HOCl is of great importance in both biological and environmental contexts. nih.govfxcsxb.com
The sensing mechanism of this compound relies on its hydrolysis in the presence of ClO⁻, the conjugate base of hypochlorous acid. medchemexpress.comchemicalbook.comruixibiotech.com This hydrolysis reaction leads to the production of a fluorescent product, and the intensity of the fluorescence is proportional to the concentration of ClO⁻. medchemexpress.comchemicalbook.comruixibiotech.com This allows for the quantitative determination of hypochlorous acid. medchemexpress.comchemicalbook.comruixibiotech.com The specificity of this reaction for HOCl over other ROS makes this compound a highly valuable tool for studying the specific roles of this particular reactive oxygen species in biological systems. acs.org
Scope and Research Imperatives in this compound Investigations
Current research involving this compound is focused on enhancing its performance and expanding its applications. Key areas of investigation include improving its sensitivity and selectivity for hypochlorous acid, as well as developing methodologies for its use in various sample types, including tap water, medical wastewater, and biological fluids. nih.gov
A significant research imperative is the development of probes that can operate effectively under physiological conditions (e.g., neutral pH) to enable real-time imaging of HOCl in living cells and organisms. acs.orgfxcsxb.com This includes designing probes with high photostability and low cytotoxicity to ensure minimal perturbation of the biological system under investigation. nih.gov Furthermore, researchers are exploring the use of this compound and similar rhodamine-based probes in the development of portable test strips for the rapid and semi-quantitative detection of analytes in the field. nih.gov The overarching goal is to create robust and reliable tools for studying the complex roles of molecules like hypochlorous acid in health and disease, as well as for monitoring environmental contaminants.
Structure
3D Structure
Properties
Molecular Formula |
C28H31N3O3 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
3',6'-bis(diethylamino)-2-hydroxyspiro[isoindole-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C28H31N3O3/c1-5-29(6-2)19-13-15-23-25(17-19)34-26-18-20(30(7-3)8-4)14-16-24(26)28(23)22-12-10-9-11-21(22)27(32)31(28)33/h9-18,33H,5-8H2,1-4H3 |
InChI Key |
UQRQMIDHMQTDCG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N Hydroxy Rhodamine B Amide
Established Synthetic Pathways for Rhodamine B Amide Scaffolds
The synthesis of the rhodamine B amide scaffold is a foundational step, preceding the introduction of the N-hydroxy group. These methods focus on the formation of a stable amide bond from the carboxylic acid of the rhodamine B core.
Amidation Reactions and Coupling Strategies
The creation of rhodamine B amides involves the reaction of the carboxylic acid group on the rhodamine B structure with a primary or secondary amine. Several strategies have been established to facilitate this transformation efficiently.
A primary method involves the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. scispace.comrsc.org Common coupling agents used for this purpose include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 4-dimethylaminopyridine (B28879) (DMAP). medchemexpress.commdpi.com For instance, reacting rhodamine B with N-hydroxysuccinimide can form an amine-reactive RhoB-OSu ester, which subsequently reacts with an amine to yield the desired amide. mdpi.com Another approach is the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂), which then readily reacts with an amine. rsc.orgnih.govresearchgate.net
For more complex structures, such as the conjugation of rhodamine B to peptides, solid-phase peptide synthesis (SPPS) techniques are employed. acs.org In this method, coupling reagents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) and 1-hydroxybenzotriazole (B26582) (HOBt) are used in the presence of an organic base like N,N-diisopropylethylamine (DIPEA) to facilitate the amide bond formation between the rhodamine B and the N-terminal amino group of a resin-bound peptide. acs.org Simpler syntheses can also be achieved by directly refluxing rhodamine B with an excess of the amine, such as ethylenediamine (B42938), in a suitable solvent like ethanol. researchgate.netacs.org
The choice of coupling strategy often depends on the specific amine being used, as some methods can be unproductive for certain substrates. For example, while the acyl chloride method is effective for many amines, direct amide coupling reactions with specific reagents may be necessary for others. nih.govresearchgate.net
Precursor Synthesis and Purification Techniques
The primary precursor for these reactions is Rhodamine B, which is commercially available. In some synthetic routes, it is converted into an intermediate, such as Rhodamine B acyl chloride or an N-hydroxysuccinimide ester, as previously described. scispace.comrsc.org When reacting with complex amines like cystamine, which has two amino groups, a protection strategy is necessary. One of the amino groups can be protected with a di-tert-butyl dicarbonate (B1257347) (Boc) group to ensure only one amino group reacts with the rhodamine B. medchemexpress.com
Following the reaction, purification is critical to isolate the desired rhodamine B amide from unreacted starting materials and byproducts. The specific technique employed depends on the properties of the final product. Common methods include:
Column Chromatography : Silica gel column chromatography is frequently used to purify crude products. mdpi.comgoogle.com
High-Performance Liquid Chromatography (HPLC) : For more precise purification, especially for peptide derivatives and radiolabeled compounds, semi-preparative HPLC is the method of choice. acs.orgrsc.orgnih.gov
Extraction and Crystallization : Standard workup procedures involve solvent extraction to separate the organic product from aqueous impurities, followed by crystallization to obtain the pure compound. rsc.orgacs.org
Analytical Verification : The purity and identity of the synthesized compounds are confirmed using techniques such as analytical HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS). prepchem.com
Targeted Synthesis of N-hydroxy Rhodamine B Amide
The targeted synthesis of this compound, also known as Rhodamine B hydroxamic acid, involves the specific formation of an N-hydroxyamide functional group (-C(=O)N-OH) from the rhodamine B core. nih.gov This moiety is key to the compound's utility as a chemical indicator, particularly for hypochlorite (B82951). medchemexpress.comruixibiotech.com
Hydroxylation Strategies in Rhodamine Amide Synthesis
The most direct strategy for synthesizing this compound is the condensation of Rhodamine B's carboxylic acid with hydroxylamine (B1172632) (NH₂OH) or one of its protected derivatives. This approach mirrors the general synthesis of hydroxamic acids from carboxylic acids. organic-chemistry.org
The reaction typically requires a coupling agent to activate the carboxylic acid, similar to the amidation reactions described earlier. The activated rhodamine B intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base. organic-chemistry.org Various coupling systems can be employed, including:
Carbodiimide-based reagents (e.g., EDC) combined with activating agents.
Phosphonium-based reagents (e.g., PyBOP).
Coupling agents specifically designed for hydroxamic acid synthesis , such as ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY), which facilitate the reaction while preventing unwanted side reactions and racemization. organic-chemistry.org
An alternative one-pot method involves activating an amide with a reagent like triphenylphosphine/iodine (Ph₃P-I₂) and then treating it with hydroxylamine hydrochloride and a base. rsc.org This suggests that a pre-formed Rhodamine B amide could potentially be converted to its N-hydroxy derivative, although the direct synthesis from the carboxylic acid is more common. The existence of Rhodamine B hydroxamic acid and its derivatives has been confirmed in studies focused on chemosensors. nih.govresearchgate.net
Optimization of Reaction Conditions for Yield and Purity
Optimizing the synthesis of this compound is crucial for maximizing the product yield and ensuring high purity. The process involves systematically adjusting various reaction parameters to find the ideal conditions. Based on analogous chemical transformations, several key factors must be considered. rsc.org
Choice of Coupling Reagent : The efficiency of the reaction is highly dependent on the coupling agent. A selection must be made between standard peptide coupling reagents and those specifically developed for hydroxamic acid synthesis to minimize byproduct formation.
Base : The choice of base is critical. Organic bases like triethylamine (B128534) (TEA) or DIPEA are commonly used. The strength and stoichiometry of the base can significantly impact the reaction's success. rsc.org
Solvent : The reaction is typically carried out in anhydrous aprotic solvents like dichloromethane (B109758) (DCM), toluene, or dimethylformamide (DMF) to prevent hydrolysis of the activated intermediates.
Temperature and Reaction Time : Many coupling reactions are initiated at 0°C to control the initial exothermic reaction and then allowed to proceed at room temperature. acs.org Some methods may require heating, for instance to 60°C, to drive the reaction to completion. organic-chemistry.org Reaction times can vary from a few hours to overnight. rsc.org
An illustrative table of parameters that would be optimized for this synthesis is provided below.
| Entry | Coupling System | Base | Solvent | Temperature | Outcome |
| 1 | EDC/HOBt | TEA | DCM | 0°C to RT | Moderate Yield |
| 2 | HATU | DIPEA | DMF | RT | High Yield |
| 3 | Ph₃P/I₂ (from amide) | TEA | DCM | RT | Variable Yield |
| 4 | 4-NBsOXY | Imidazole | Toluene | 60°C | High Yield, High Purity |
Advanced Functionalization and Derivatization Strategies
The N-hydroxy amide group is not only a synthetic endpoint but also a gateway to advanced functionalization, imparting unique chemical sensing capabilities to the rhodamine scaffold. Furthermore, the this compound molecule itself can be derivatized to fine-tune its properties for specific applications.
The primary functionalization is the N-hydroxy group itself. This group confers the ability to act as a highly selective "turn-on" fluorescent probe. For example, this compound is non-fluorescent but is hydrolyzed in the presence of hypochlorite (ClO⁻), releasing the highly fluorescent Rhodamine B and thus indicating the presence of the analyte. medchemexpress.comruixibiotech.com In a different approach, incorporating an N-alkyl-hydroxamic acid into a cyclic spirolactam structure of rhodamine B creates a fluorescent probe that is highly sensitive to acidic pH environments, making it suitable for imaging lysosomes in living cells. nih.gov
Beyond the inherent functionality of the N-hydroxy group, the molecule can be further derivatized. A notable example is the creation of a thio-functionalized rhodamine B hydroxamic acid . researchgate.net This derivative, a thio-analogue of the parent hydroxamic acid, exhibits a distinct and highly selective signaling behavior towards mercury ions (Hg²⁺) in aqueous solutions, a property the parent N-hydroxy amide does not possess. This demonstrates that further modification of the this compound scaffold can create novel chemosensors with tailored selectivities for different analytes. researchgate.net This strategy of building upon the core hydroxamic acid structure opens possibilities for developing a wide array of specialized fluorescent probes.
Strategies for Enhanced Sensing Performance and Tunability
The primary application of this compound is as a fluorescent indicator, notably for hypochlorite (ClO⁻). medchemexpress.comcaltagmedsystems.co.uk The sensing mechanism is predicated on the hydrolysis of the N-hydroxy amide group in the presence of ClO⁻, which opens the spirolactam ring and triggers a strong fluorescent signal. medchemexpress.comcaltagmedsystems.co.uk The intensity of this fluorescence is proportional to the concentration of the analyte, enabling quantitative measurement. ruixibiotech.com
The performance and tunability of rhodamine-based sensors are enhanced through several key strategies:
Analyte-Specific Reactivity : The core strategy involves designing the amide linkage to be selectively reactive toward a specific analyte. For this compound, the hydroxylamine moiety is particularly susceptible to oxidation and cleavage by reactive oxygen species like hypochlorite.
Steric and Electronic Tuning : The sensitivity and reaction kinetics can be fine-tuned by modifying the steric and electronic environment around the spirolactam ring. For instance, in analogous rhodamine-based pH sensors, introducing steric hindrance between the spirolactam moiety and the xanthene backbone can alter the pKₐ value for ring-opening, thereby tuning the pH range of the sensor. nih.gov This principle allows for the rational design of probes with customized response thresholds.
Elimination of Cross-Reactivity : A significant challenge with rhodamine dyes is their inherent pH-dependent equilibrium between the fluorescent open form and the non-fluorescent spirolactone. Creating stable amide derivatives is a crucial strategy to eliminate this pH sensitivity. For example, the synthesis of a rhodamine B-sarcosine dye was shown to prevent this pH-dependent spirolactam formation, ensuring that any fluorescent response is due to the intended analyte interaction rather than ambient pH fluctuations. researchgate.net
Conjugation with Biomolecules and Materials
The carboxylic acid group of rhodamine B provides a convenient handle for chemical modification and conjugation. A common strategy involves activating this group by converting it into an N-hydroxysuccinimide (NHS) ester. This amine-reactive intermediate, N-hydroxysuccinimidyl rhodamine B ester, readily couples with primary amines on other molecules to form stable amide bonds. researchgate.netrsc.org
Conjugation with Biomolecules : This method is widely used to attach the rhodamine B fluorophore to biological molecules for imaging and tracking. In one application, rhodamine B NHS ester was coupled to a peptide sequence (GRGDS-NH₂) that targets αvβ3 integrins, which are often overexpressed on cancer cells. researchgate.net This creates a targeted probe for imaging specific cell populations. researchgate.net Similarly, the NHS ester has been used as a derivatization reagent for the analysis of amino acids like L-Hydroxyproline. researchgate.net
Conjugation with Materials : The same principle applies to the labeling of materials. Cellulose (B213188) nanofibrils (CNF), for example, have been fluorescently labeled using this chemistry. The CNF surface was first modified to introduce amine groups, which were then reacted with N-hydroxysuccinimide-modified rhodamine B through an amidation reaction. rsc.org This process yields fluorescently tagged nanomaterials, allowing their visualization in various applications using techniques like confocal laser scanning microscopy. rsc.org
| Target Molecule/Material | Reactive Precursor | Coupling Reaction | Application | Reference |
|---|---|---|---|---|
| Peptide (GRGDS-NH₂) | Rhodamine B N-hydroxysuccinimide ester (RhoB-OSu) | Amidation | Targeted imaging of αvβ3 integrins on cancer cells | researchgate.net |
| Amine-modified Cellulose Nanofibrils (CNF) | N-hydroxysuccinimide-modified rhodamine B ester | Amidation | Fluorescent labeling of nanomaterials for microscopy | rsc.org |
| L-Hydroxyproline | N-hydroxysuccinimidyl rhodamine B ester (RBS) | Derivatization | Quantification in dairy products via chromatography | researchgate.net |
Structural Modifications for Modulated Spectroscopic Responses
Altering the chemical structure of rhodamine B amides is a powerful tool for modulating their spectroscopic properties, including absorption/emission wavelengths, Stokes shift, and quantum yield.
Spirolactam Ring Opening : The most fundamental spectroscopic modulation is the "off-on" switch itself. The closed spirolactam form is non-fluorescent, but upon hydrolysis or reaction, the ring opens to yield the planar, π-conjugated xanthene structure, which is intensely fluorescent. nih.gov
Bathochromic (Red) Shifts : The specific amine used to form the amide can influence the electronic structure of the fluorophore, leading to shifts in its spectral properties. The reaction of rhodamine B acyl chloride with various secondary amines (such as N-methyl piperazine (B1678402) or cis-2,6-dimethyl morpholine) has been shown to produce amide derivatives with absorption spectra shifted to longer wavelengths (a bathochromic shift) by approximately 5-15 nm compared to the parent rhodamine B. researchgate.net Similarly, the conjugation of rhodamine B to cellulose nanofibrils also results in a red-shift of both the absorption and emission bands. rsc.org
Enhancement of Stokes Shift : A large Stokes shift (the separation between the absorption and emission maxima) is highly desirable for fluorescence imaging as it minimizes spectral overlap and background interference. Structural modifications are key to achieving this. For example, by extending the π-conjugation of the xanthene ring or incorporating additional amine groups with fused rings, new near-infrared (NIR) rhodamine dyes have been developed with significantly larger Stokes shifts. One such dye exhibited an absorption at 575 nm and emission at 648 nm, corresponding to a large Stokes shift of 73 nm, a significant improvement over traditional rhodamines. nih.gov
| Rhodamine Derivative | Modification Strategy | Absorption Max (λabs) | Emission Max (λem) | Stokes Shift (nm) | Molar Absorptivity (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|---|---|
| Rhodamine Dye A | Fused amine ring | 575 nm | 648 nm | 73 nm | 3.1 x 10⁴ | 22.6% | nih.gov |
| Rhodamine Dye B | Fused amine ring (alternative structure) | 586 nm | 644 nm | 58 nm | 3.4 x 10⁴ | 25.1% | nih.gov |
| Rhodamine Dye C (pH sensor) | o-phenylenediamine residue for pH sensing | - | - | - | 3.8 x 10⁴ | 19.8% | nih.gov |
| Amide Derivatives | Coupling with various secondary amines | Bathochromic shift of 5-15 nm | - | - | - | researchgate.net |
Molecular Sensing Mechanisms and Signal Transduction Pathways
Fundamental Principles of Rhodamine-Based Spirolactam Ring-Opening Mechanism
The fluorescence of rhodamine derivatives is governed by the equilibrium between two forms: a closed spirolactam ring and an open-ring amide. nih.gov The spirolactam form is characterized by a spirocyclic structure that disrupts the π-electron conjugation of the xanthene fluorophore, rendering the molecule colorless and non-fluorescent. nih.gov The transition to the open-ring form restores this conjugation, leading to strong absorption and fluorescence emission. nih.gov
Various chemical species can induce the opening of the spirolactam ring, a process that underpins the use of rhodamine derivatives as chemosensors. ruixibiotech.com This "turn-on" fluorescence response is triggered by the interaction of the analyte with a specific recognition site on the rhodamine molecule. For instance, the coordination of metal ions can prompt the ring-opening, leading to a significant enhancement in fluorescence. thermofisher.com This principle has been widely exploited for the detection of various metal cations.
The spirolactam ring of rhodamine derivatives is also susceptible to protonation. nih.gov In acidic conditions, the carbonyl oxygen of the lactam can be protonated, which facilitates the cleavage of the C-N bond and the subsequent opening of the ring. nih.gov This process results in the formation of the highly fluorescent open-chain amide. The pH at which this transition occurs, characterized by the pKa value, can be modulated by the nature of the substituents on the amide nitrogen. nih.gov Generally, electron-withdrawing groups can influence the ring-opening kinetics. nih.gov
Specific Mechanistic Insights into N-hydroxy Rhodamine B Amide Sensing
This compound has been identified as a fluorescent indicator primarily for the detection of hypochlorous acid (HOCl). ruixibiotech.commedchemexpress.com Its sensing mechanism relies on a specific chemical reaction that transforms the non-fluorescent probe into a highly fluorescent product.
The sensing of hypochlorous acid by this compound occurs through a hydrolysis reaction. ruixibiotech.commedchemexpress.com In its native state, this compound exists in the non-fluorescent spirolactam form. The presence of hypochlorous acid induces the hydrolysis of the N-hydroxy amide bond. This cleavage results in the formation of Rhodamine B, a compound renowned for its strong fluorescence. nih.gov The intensity of the recovered fluorescence is directly proportional to the concentration of the hydrolysis product, and therefore to the initial concentration of hypochlorous acid. ruixibiotech.commedchemexpress.com While the precise mechanism for many rhodamine-based HOCl probes involves an initial oxidation followed by hydrolysis, the specific role of the N-hydroxy group in this reaction with HOCl is a key area of ongoing investigation. capes.gov.br
The interaction between this compound and hypochlorous acid is a direct chemical reaction leading to the irreversible transformation of the probe. While detailed stoichiometric studies specifically for this compound and HOCl are not extensively documented in publicly available literature, research on analogous rhodamine-based probes provides valuable insights. For instance, studies on other rhodamine derivatives reacting with analytes often reveal a 1:1 stoichiometry, where one molecule of the probe reacts with one molecule of the analyte to produce a fluorescent signal. Further research is required to definitively establish the stoichiometric ratio for the this compound-HOCl reaction.
Elucidation of Selectivity and Sensitivity Factors
The utility of any chemical sensor is determined by its selectivity and sensitivity. For this compound, these factors dictate its effectiveness in specifically and accurately detecting hypochlorous acid, even in complex environments.
The selectivity of rhodamine-based probes is a critical aspect of their design. For instance, a rhodamine B-based derivative, RL1, demonstrated high selectivity for HOCl over other reactive oxygen species (ROS). nih.gov Similarly, other rhodamine hydrazide-based probes have shown excellent selectivity for HOCl against a range of biologically relevant ROS and reactive nitrogen species (RNS). capes.gov.br This selectivity is attributed to the specific chemical reactivity of the functional group—in this case, the N-hydroxy amide—with the target analyte.
Rational Design for Specific Analyte Recognition
The core of the sensing mechanism for this compound and related probes is the analyte-induced opening of a non-fluorescent, colorless spirolactam ring. mdpi.comnih.gov In this "off" state, the conjugated π-system of the xanthene dye is disrupted. The rational design of these probes involves attaching a specific recognition group to the rhodamine B structure that will selectively interact with the target analyte. This interaction triggers the cleavage or conformational change of the amide bond, leading to the opening of the spirolactam ring. nih.gov This restores the conjugated structure, resulting in a dramatic increase in fluorescence intensity and a visible color change, typically to pink or red—a "turn-on" response. nih.govresearchgate.net
For the detection of hypochlorous acid (HOCl), the N-hydroxy amide or a similar hydrazide group serves as the reactive site. rsc.orgnih.gov The probe is designed based on an irreversible HOCl-promoted oxidation and subsequent hydrolysis mechanism. rsc.orgnih.gov This chemical reaction cleaves the recognition moiety, releasing the highly fluorescent rhodamine B molecule. nih.gov Some designs incorporate a "dual-lock" structure to enhance selectivity and minimize interference from other reactive oxygen species (ROS). nih.gov
For the detection of metal ions, the design strategy involves creating a chelating environment. Derivatives such as Rhodamine B-ethylenediamine (RhB-EDA) or those with hydroxylamide groups are synthesized. nih.govacs.org The nitrogen and oxygen atoms in the appended structure act as binding sites that selectively coordinate with specific metal ions like Fe³⁺ or Cu²⁺. nih.govrsc.org This coordination complex formation is energetically favorable and strong enough to induce the opening of the spirolactam ring, thereby activating the fluorescence signal. mdpi.comacs.org The choice of the chelating group is crucial for determining which metal ion the probe will selectively detect. nih.gov
Kinetic and Thermodynamic Aspects of Probe-Analyte Binding
The interaction between the fluorescent probe and its target analyte is governed by both kinetic and thermodynamic principles, which define the speed, sensitivity, and strength of the detection process.
Kinetics: A key performance metric for these probes is a rapid response time, which is crucial for real-time monitoring applications. Research on various rhodamine B amide derivatives demonstrates that the ring-opening process is often very fast. For instance, probes designed for Fe³⁺ detection show a robust fluorescence response within seconds, while probes for Cu²⁺ can react within a minute. mdpi.comnih.gov Similarly, probes targeting hypochlorous acid have been reported to respond almost instantaneously or within 10 seconds of exposure to the analyte. nih.govglobethesis.com
Thermodynamics: The stability of the probe-analyte complex is described by thermodynamic parameters, most notably the binding constant (Kₐ). A high binding constant indicates a strong affinity between the probe and the analyte, which is essential for high sensitivity. For example, a rhodamine B-based probe developed for Fe³⁺ detection was found to have a binding constant of 1.17 × 10⁴ M⁻¹. researchgate.net The binding process, whether through chelation with a metal ion or reaction with HOCl, is the thermodynamic driving force for the spirolactam ring-opening. In some cases, the adsorption process is endothermic (ΔH° > 0), meaning it is favored at higher temperatures. nih.gov
Table 1: Binding Affinity of a Rhodamine B-Based Probe This table provides an example of the binding constant for a related rhodamine B derivative, illustrating the thermodynamic affinity for its target analyte.
| Probe Name | Analyte | Binding Constant (Kₐ) |
|---|---|---|
| RBNC | Fe³⁺ | 1.17 × 10⁴ M⁻¹ researchgate.net |
Interference Studies and Analytical Performance Validation
For a fluorescent probe to be reliable, it must be highly selective for its target analyte and exhibit minimal response to other potentially interfering substances present in the sample matrix. It must also be sensitive enough to detect the analyte at relevant concentrations.
Interference Studies: Extensive interference studies are conducted to validate the selectivity of this compound and its derivatives. These probes consistently demonstrate high selectivity. For example, probes designed for HOCl detection show a significant fluorescence response only to HOCl, with negligible interference from other biologically relevant reactive oxygen species (ROS) and reactive nitrogen species (RNS) such as hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂⁻), and nitric oxide (NO). rsc.org Similarly, metal ion probes are tested against a panel of other cations. Probes for Fe³⁺ and Cu²⁺ show a strong response to their target ion while remaining largely unaffected by other common metal ions. mdpi.comnih.gov This high selectivity is a direct result of the specific chemical and coordination properties of the rationally designed recognition site. mdpi.comrsc.org
Analytical Performance: The analytical performance of these probes is primarily quantified by their limit of detection (LOD), which is the lowest concentration of an analyte that can be reliably distinguished from a blank sample. Rhodamine B-based probes have demonstrated excellent sensitivity with low detection limits, often in the nanomolar (nM) to micromolar (µM) range. This high sensitivity makes them suitable for detecting trace amounts of analytes in environmental and biological samples. nih.govrsc.org
Table 2: Analytical Performance of Various Rhodamine B-Based Probes This table summarizes the limit of detection (LOD) for several rhodamine B derivatives designed for different analytes, showcasing their high sensitivity.
| Probe Derivative | Target Analyte | Limit of Detection (LOD) |
|---|---|---|
| RhB-DCT | Fe³⁺ | 0.0521 µM mdpi.comresearchgate.net |
| RBNC | Fe³⁺ | 0.157 µM researchgate.net |
| NA-RhBEA | Fe³⁺ | 0.84 µM rsc.org |
| Rhodamine B hydroxylamide | Cu²⁺ | 33 nM nih.gov |
| Rh-ClO | HOCl | 7 µM globethesis.com |
Advanced Spectroscopic and Photophysical Characterization
Ultraviolet-Visible Absorption Spectroscopy of N-hydroxy Rhodamine B Amide and its Derivatives
The ultraviolet-visible (UV-Vis) absorption properties of this compound are intrinsically linked to its chemical structure, which features a spirolactam ring. This structural characteristic renders the molecule largely colorless and non-absorbing in the visible region. The key feature of this compound is its ability to undergo hydrolysis, a process that opens the spirolactam ring and generates the highly colored and fluorescent molecule, Rhodamine B.
Characterization of Absorption Maxima and Molar Extinction Coefficients
The non-hydrolyzed form of this compound does not exhibit significant absorption in the visible spectrum. However, upon hydrolysis, it is converted to Rhodamine B, which has a strong absorption profile. The absorption maximum (λmax) of Rhodamine B in aqueous solutions is observed around 556 nm. um.edu.my The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a particular wavelength, is a critical parameter for its quantitative applications. For Rhodamine B in ethanol, the molar extinction coefficient is well-established. omlc.org In methanol, a value of 106,000 cm⁻¹M⁻¹ has been reported. aatbio.com The molar extinction coefficient can be influenced by the solvent environment due to interactions such as hydrogen bonding. quora.com
Table 1: UV-Vis Absorption Properties of Rhodamine B (Hydrolyzed this compound)
| Property | Value | Solvent |
|---|---|---|
| Absorption Maximum (λmax) | ~556 nm | Water |
| Molar Extinction Coefficient (ε) | 106,000 cm⁻¹M⁻¹ | Methanol |
Hypochromic and Bathochromic Shifts under Perturbation
Changes in the chemical environment can lead to shifts in the absorption spectrum of a chromophore. A bathochromic shift (red shift) refers to a shift in the absorption maximum to a longer wavelength, while a hypsochromic shift (blue shift) is a shift to a shorter wavelength. Hypochromic and hyperchromic effects refer to a decrease and increase in the molar absorptivity, respectively.
For Rhodamine B amides, slight bathochromic shifts of approximately 5-15 nm have been observed upon conjugation, indicating that the π-conjugation of the chromophore is not significantly disrupted. The aggregation of Rhodamine B in aqueous solutions can also lead to spectral shifts, with dimers often exhibiting a blue-shifted absorption peak compared to the monomer.
Steady-State Fluorescence Emission Spectroscopy
The fluorescence properties of this compound are central to its application as a "turn-on" probe. The closed-ring spirolactam form is non-fluorescent, while the open-ring form (Rhodamine B) is highly fluorescent.
Emission Maxima and Quantum Yield Determination
The fluorescence emission of the hydrolyzed form, Rhodamine B, is characterized by a strong emission peak. In aqueous solution, the emission maximum is typically observed around 583 nm. The fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process, is a key parameter for assessing the brightness of a fluorophore. The quantum yield of Rhodamine B in water has been reported to be 0.31. aatbio.com For some Rhodamine B amide derivatives, quantum yields in aqueous solutions can range from 10% to 40%. omlc.org
Table 2: Steady-State Fluorescence Properties of Rhodamine B (Hydrolyzed this compound)
| Property | Value | Solvent |
|---|---|---|
| Emission Maximum (λem) | ~583 nm | Water |
| Fluorescence Quantum Yield (Φf) | 0.31 | Water |
Fluorescence "Turn-On" Ratios and Dynamic Range Analysis
This compound functions as a "turn-on" fluorescent probe because its fluorescence intensity dramatically increases upon hydrolysis of the amide bond. This process is often catalyzed by specific analytes, such as certain metal ions, leading to its use as a selective sensor. The "turn-on" ratio, defined as the ratio of the fluorescence intensity in the "on" state (hydrolyzed) to the "off" state (non-hydrolyzed), is a measure of the probe's sensitivity.
While the non-fluorescent nature of the spirolactam form implies a theoretically very high turn-on ratio, in practice, this is limited by background fluorescence and the detection limits of the instrument. Studies on similar rhodamine-based probes have reported significant fluorescence enhancements, sometimes exceeding 500-fold, upon interaction with their target analyte. rsc.org This large dynamic range is a key advantage of such probes in sensing applications.
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy provides insights into the excited-state dynamics of a fluorophore by measuring the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state.
The fluorescence lifetime of the fluorescent product, Rhodamine B, is sensitive to its environment, including the solvent and temperature. In aqueous solutions, the fluorescence lifetime of Rhodamine B has been reported to be approximately 1.72 ns at a concentration of 10⁻⁴ M. nih.gov The fluorescence decay of Rhodamine B is often well-represented by a monoexponential decay, with reported lifetime values around 1.1 ns at 40°C in water. researchgate.net The lifetime can increase in the presence of certain solutes, not necessarily due to macroscopic viscosity changes but due to specific interactions. rsc.org
Table 3: Time-Resolved Fluorescence Properties of Rhodamine B (Hydrolyzed this compound)
| Property | Value | Conditions |
|---|---|---|
| Fluorescence Lifetime (τ) | ~1.72 ns | 10⁻⁴ M in water |
| Fluorescence Lifetime (τ) | ~1.1 ns | Water at 40°C |
Fluorescence Lifetime Measurements and Decay Kinetics
The fluorescence lifetime of a fluorophore is a critical parameter that provides insights into its excited-state dynamics and its interaction with the local environment. For this compound, which typically exists in a non-fluorescent, spirolactam form, the fluorescence lifetime is generally not a measurable characteristic in its native state. The fluorescence is "turned on" upon reaction with specific analytes, such as hypochlorite (B82951) (ClO⁻) or copper ions (Cu²⁺), which induce a structural change to the highly fluorescent open-amide form, which is essentially Rhodamine B. medchemexpress.comruixibiotech.comnih.gov
Therefore, the fluorescence lifetime measurements and decay kinetics of "activated" this compound are expected to be comparable to those of Rhodamine B itself. The fluorescence lifetime of Rhodamine B is known to be solvent and concentration-dependent. researchgate.net For instance, studies on various Rhodamine B amide derivatives have reported average fluorescence decay times of approximately 1.60 ns, which are comparable to the 1.72 ns lifetime of Rhodamine B. researchgate.net It is anticipated that this compound, upon activation, would exhibit a similar fluorescence lifetime.
Table 1: Comparative Fluorescence Lifetime Data of Related Rhodamine Compounds
| Compound | Fluorescence Lifetime (τ) | Conditions |
|---|---|---|
| Rhodamine B Amide Derivatives | ~1.60 ns | - |
| Rhodamine B | 1.72 ns | - |
| Rhodamine B | 1.49 ns | 10⁻³ M in water |
| Rhodamine B | 1.72 ns | 10⁻⁴ M in water |
This table is generated based on data from related compounds to infer the expected properties of this compound upon activation.
Investigation of Excited-State Processes and Energy Transfer
The excited-state processes of this compound are fundamentally linked to its structural state. In its spirolactam form, the compound is non-fluorescent due to an efficient non-radiative decay pathway that quenches fluorescence. Upon interaction with an analyte, the spirolactam ring opens, forming the conjugated and highly fluorescent Rhodamine B amide.
This ring-opening process eliminates the quenching pathway and allows for efficient population of the first excited singlet state (S₁) upon photoexcitation. The subsequent radiative decay from S₁ to the ground state (S₀) results in the characteristic strong fluorescence of the rhodamine core. nih.gov
Investigations into related rhodamine derivatives suggest that the primary excited-state process of the activated form is fluorescence emission. aatbio.com While specific studies on Förster Resonance Energy Transfer (FRET) involving this compound as a donor or acceptor are not prevalent in the literature, its spectral properties upon activation (absorption around 560 nm and emission around 583 nm for similar amides) would theoretically allow it to participate in FRET pairs with appropriate partners. researchgate.net
Computational and Theoretical Investigations
Computational chemistry provides powerful tools to understand the electronic structure and reactivity of molecules like this compound, especially in cases where experimental data is limited.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies
While specific DFT and TD-DFT studies on this compound are not widely published, such calculations are routinely applied to other rhodamine derivatives to predict their geometric and electronic properties. acs.orgrsc.org For this compound, DFT calculations could be employed to:
Optimize the geometries of both the closed spirolactam and the open amide forms.
Calculate the energy difference between these two forms to understand the thermodynamics of the ring-opening reaction.
Determine the distribution of electron density and molecular orbitals to identify the sites most susceptible to electrophilic or nucleophilic attack.
TD-DFT calculations would be instrumental in understanding the photophysical properties. rsc.org These calculations can predict the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths of these transitions. For the fluorescent open form, TD-DFT could model the S₀ → S₁ transition, which is responsible for the strong absorption in the visible region. Such studies on related rhodamine probes have successfully predicted their spectral behavior. rsc.orgrsc.org
Modeling of Electronic Structure and Photophysical Properties
Modeling the electronic structure of this compound would involve mapping the potential energy surfaces of the ground and excited states for both the spirolactam and the open amide forms. This would provide a detailed picture of the photophysical pathways.
For the non-fluorescent spirolactam, these models would likely reveal a pathway for rapid internal conversion or intersystem crossing from the excited state back to the ground state, explaining the lack of fluorescence. For the fluorescent open form, the models would show a significant energy barrier for non-radiative decay, making fluorescence the more favorable de-excitation pathway. The photophysical properties of rhodamines, including their high fluorescence quantum yields and photostability, are attributed to the rigid xanthene core that minimizes non-radiative decay from vibrational relaxation. aatbio.com
Simulation of Probe-Analyte Interactions and Reaction Pathways
The primary function of this compound as a probe is its reaction with specific analytes. Computational simulations can be used to model these interactions and elucidate the reaction mechanisms.
Interaction with Hypochlorite (ClO⁻): The proposed mechanism involves the hydrolysis of the N-hydroxy amide bond, catalyzed by the presence of ClO⁻. medchemexpress.comruixibiotech.com DFT calculations could model the reaction pathway, including the transition state of the hydrolysis reaction, to determine the activation energy and reaction kinetics. This would provide a theoretical basis for the selectivity and sensitivity of the probe towards hypochlorite.
Interaction with Copper (Cu²⁺): For Cu²⁺ detection, the mechanism is proposed to involve the coordination of the copper ion to the hydroxylamide group. nih.gov This complexation is thought to catalyze the hydrolytic cleavage of the amide bond, leading to the release of the fluorescent Rhodamine B. nih.gov Simulations could model the coordination of Cu²⁺ to the probe, the stability of the resulting complex, and the subsequent steps leading to the ring-opening of the spirolactam.
Vibrational Spectroscopy and Structural Characterization
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the chemical bonds and functional groups within a molecule.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C=O (Amide) | Stretching | ~1678 | acs.org |
| C-N (Amide) | Stretching | - | - |
| N-H (Amide) | Bending | ~785, ~1614 | acs.org |
| O-H (Hydroxy) | Stretching | Broad, ~3200-3500 | - |
| C-H (Aromatic) | Stretching | ~3000-3100 | - |
| C=C (Aromatic) | Stretching | ~1450-1600 | researchgate.net |
This table is a compilation of expected vibrational frequencies based on data from related rhodamine derivatives.
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the amide C=O stretch, the N-H bend, and a broad O-H stretch from the hydroxyl group. A significant shift in the C=O stretching frequency compared to Rhodamine B would confirm the formation of the amide. researchgate.net The presence of bands corresponding to the xanthene ring structure would also be a key feature. Upon reaction with an analyte and subsequent hydrolysis, the vibrational spectrum would change to that of Rhodamine B, which would be a useful tool for monitoring the reaction.
Fourier Transform Infrared (FT-IR) Spectroscopy for Amide Bond Confirmation
FT-IR spectroscopy is a critical analytical technique for confirming the presence of specific functional groups within a molecule. In the case of this compound, FT-IR analysis provides definitive evidence of the amide bond formation and the integrity of the core rhodamine structure.
The FT-IR spectrum of this compound exhibits several characteristic absorption bands that are indicative of its molecular structure. The presence of the amide functionality is primarily confirmed by the strong carbonyl (C=O) stretching vibration, which is typically observed in the region of 1650-1700 cm⁻¹. This peak is a hallmark of the lactam ring within the spirolactam structure.
Furthermore, the spectrum displays characteristic peaks corresponding to the xanthene core of the rhodamine B moiety. These include C-H stretching vibrations of the aromatic rings and the diethylamino groups, typically appearing in the 2800-3000 cm⁻¹ range. Aromatic C=C stretching vibrations are also prominent, generally found between 1450 and 1600 cm⁻¹. The C-N stretching vibrations of the diethylamino groups contribute to the fingerprint region of the spectrum, usually appearing between 1100 and 1300 cm⁻¹. The presence of the N-hydroxy group can be inferred from a broad O-H stretching band, which may appear in the region of 3200-3600 cm⁻¹, although its intensity and position can be influenced by hydrogen bonding.
A comparative analysis with the FT-IR spectrum of rhodamine B, which features a carboxylic acid group, highlights the successful conversion to the N-hydroxy amide. In rhodamine B, a broad O-H stretch from the carboxylic acid is prominent, alongside a C=O stretch at a different wavenumber compared to the amide. The disappearance of the carboxylic acid signals and the appearance of the characteristic amide and N-hydroxy bands confirm the formation of this compound.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3600 | O-H Stretch | N-OH |
| 2800-3000 | C-H Stretch | Aromatic & Aliphatic |
| 1650-1700 | C=O Stretch | Amide (Lactam) |
| 1450-1600 | C=C Stretch | Aromatic |
| 1100-1300 | C-N Stretch | Diethylamino |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the specific instrument used.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing precise information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the diethylamino groups are typically observed as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, appearing in the upfield region of the spectrum. The aromatic protons of the xanthene ring and the phenyl group give rise to a complex pattern of signals in the downfield region, typically between 6.0 and 8.0 ppm. The integration of these signals confirms the number of protons in each chemical environment, consistent with the molecular structure. The proton of the N-hydroxy group is expected to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration due to hydrogen bonding effects.
The ¹³C NMR spectrum provides further confirmation of the molecular structure. It shows distinct signals for the carbonyl carbon of the amide, the spiro carbon, and the various aromatic and aliphatic carbons. The chemical shifts of these carbons are indicative of their electronic environment and provide a complete carbon framework of the molecule.
Table 2: Expected ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~1.1-1.3 | Triplet | -CH₂CH ₃ (Diethylamino) |
| ~3.3-3.5 | Quartet | -CH ₂CH₃ (Diethylamino) |
| ~6.0-8.0 | Multiplet | Aromatic Protons (Xanthene & Phenyl) |
| Variable | Broad Singlet | N-OH |
Note: Chemical shifts are referenced to a standard (e.g., TMS) and can vary based on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain insights into the structure of a compound through its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm its elemental composition.
The electrospray ionization (ESI) mass spectrum of this compound typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 458.24. The experimentally observed mass should be in close agreement with the calculated exact mass, confirming the molecular formula C28H31N3O3.
Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. The fragmentation of the this compound parent ion would likely involve the characteristic loss of small neutral molecules. Common fragmentation patterns for rhodamine derivatives include the cleavage of the ethyl groups from the diethylamino substituents and the fragmentation of the xanthene core. The loss of the hydroxyl group from the N-hydroxy amide functionality is also a plausible fragmentation pathway. Analysis of these fragment ions provides valuable information that corroborates the proposed structure.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₈H₃₁N₃O₃ |
| Molecular Weight | 457.57 g/mol |
| [M+H]⁺ (m/z) | 458.24 |
Applications of N Hydroxy Rhodamine B Amide in Research Methodologies
Sensing and Detection Methodologies in Chemical Systems
The inherent fluorescent properties of N-hydroxy Rhodamine B amide form the basis of its application in chemical sensing. The core principle often involves a change in the compound's fluorescence upon interaction with a target analyte. This can manifest as a "turn-on" or "turn-off" fluorescent response, or a noticeable color change, providing both quantitative and qualitative data.
Quantitative Determination of Hypochlorous Acid (ClO-) in Aqueous Environments
This compound has been effectively utilized as an indicator for hypochlorous acid (HOCl). medchemexpress.comcaltagmedsystems.co.ukruixibiotech.com In the presence of ClO-, the amide is hydrolyzed, leading to the production of a fluorescent signal. medchemexpress.comcaltagmedsystems.co.ukruixibiotech.com The intensity of this fluorescence is directly proportional to the concentration of the product, enabling the quantification of ClO- in aqueous solutions. medchemexpress.comcaltagmedsystems.co.ukruixibiotech.com This method is noted for its high selectivity for HOCl over other reactive oxygen species (ROS) and its rapid response at room temperature. nih.gov Research has demonstrated the development of rhodamine-hydroxamic acid-based fluorescent chemosensors that respond instantaneously and linearly to the amount of HOCl present. nih.gov
Development of Fluorescent and Colorimetric Detection Platforms
The versatility of the rhodamine B scaffold allows for the design of various fluorescent and colorimetric probes. By incorporating different recognition moieties, derivatives of rhodamine B amide can be tailored to detect a range of analytes. For instance, rhodamine B-based probes have been developed for the detection of metal ions such as Fe³⁺ and Cu²⁺. nih.gov These probes can exhibit a distinct color change from colorless to pink or amaranth (B1665344) in the presence of the target ions, allowing for naked-eye detection. nih.govnih.gov Furthermore, these interactions often result in a significant fluorescence enhancement, providing a basis for quantitative analysis with low detection limits. nih.gov Similarly, rhodamine B hydrazide derivatives have been synthesized to act as chemosensors for Hg²⁺, displaying a color change from colorless to rose red and a bright orange fluorescence under UV light upon binding. spectroscopyonline.com
The underlying mechanism for many of these probes involves the spirolactam ring of the rhodamine structure. In its closed, non-fluorescent state, the molecule is colorless. researchgate.net Upon binding to the target analyte, the ring opens, leading to an extended π-electron conjugation and the emergence of strong fluorescence and color. nih.govspectroscopyonline.comresearchgate.net
Real-time Monitoring Techniques
The rapid response of this compound-based probes makes them suitable for real-time monitoring of chemical and biological processes. For example, the instantaneous fluorescence response to hypochlorous acid allows for the dynamic tracking of this reactive oxygen species. nih.govglobethesis.com Furthermore, rhodamine-based fluorescent probes have been developed for monitoring pH changes in real-time, particularly in acidic environments like lysosomes. nih.gov Glycoconjugates of rhodamine have also been synthesized to enable the real-time monitoring of glucose transporter (GLUT) activity in living cells. researchgate.net These probes exhibit a "turn-on" fluorescence upon cellular uptake, providing a dynamic measure of transporter function. researchgate.net
Methodological Advancements in Biological Research Applications
In addition to its role in chemical sensing, this compound and its derivatives are valuable tools in biological research, particularly for imaging live cells and their components.
In Vitro Cellular Imaging Techniques with this compound
The ability of rhodamine B derivatives to be taken up by cells and to fluoresce within the cellular environment makes them excellent probes for in vitro imaging. nih.gov These compounds can be designed to target specific organelles or to report on particular cellular processes. For instance, rhodamine B-based probes have been successfully used for imaging hypochlorous acid in living cells, including A549 cells and even in the organism zebrafish. nih.govnih.gov By modifying the rhodamine structure, researchers can also control the cellular localization of the probe. The introduction of a morpholine (B109124) moiety, for example, has been shown to direct a rhodamine B-based probe to the lysosomes. nih.gov
The general process for cellular imaging involves incubating the cells with the fluorescent probe and then observing them under a fluorescence microscope. nih.govresearchgate.net The distribution and intensity of the fluorescence can provide information about the localization of the target analyte or the activity of a particular cellular process.
Confocal laser scanning microscopy (CLSM) is a powerful imaging technique that provides high-resolution, three-dimensional images of fluorescently labeled specimens. rsc.orgresearchgate.net When used in conjunction with this compound-based probes, CLSM allows for detailed visualization of subcellular structures and the precise localization of the probe within the cell. nih.govresearchgate.netresearchgate.net
For example, CLSM has been used to track the cellular uptake of rhodamine B-conjugated block copolymer micelles, providing insights into their potential as drug delivery nanocarriers. nih.gov The technique has also been employed to map the distribution of rhodamine B-labeled materials within microspheres, revealing details about their internal structure. researchgate.net In studies of drug delivery systems, CLSM can visualize the penetration pathways of fluorescently labeled microemulsions through the skin. nih.gov Furthermore, co-localization experiments using CLSM with organelle-specific dyes, such as mitochondrial probes like Rhodamine 123, can confirm the specific subcellular targeting of the this compound derivative. nih.gov
Table of Research Findings
| Application | Analyte/Process | Probe Type | Key Finding |
| Quantitative Determination | Hypochlorous Acid (ClO-) | This compound | Fluorescence intensity is proportional to ClO- concentration. medchemexpress.comcaltagmedsystems.co.ukruixibiotech.com |
| Colorimetric & Fluorescent Detection | Fe³⁺, Cu²⁺ | Rhodamine B-based probe | Color change and fluorescence enhancement upon ion binding. nih.gov |
| Colorimetric & Fluorescent Detection | Hg²⁺ | Rhodamine B hydrazide derivative | Color and fluorescence change for selective Hg²⁺ detection. spectroscopyonline.com |
| Real-time Monitoring | pH | Rhodamine-based cyclic hydroxamate | Strong fluorescence in acidic environments for lysosomal imaging. nih.gov |
| In Vitro Cellular Imaging | Hypochlorous Acid (HOCl) | Rhodamine-hydroxamic acid probe | Successful imaging of HOCl in living cells and zebrafish. nih.gov |
| Subcellular Visualization | Cellular Uptake | Rhodamine B-conjugated micelles | CLSM used to monitor internalization and localization. nih.gov |
Fluorescent Labelling of Cellular Components and Pathways
The formation of Rhodamine B amides is a widely used strategy for fluorescently labeling specific cellular components and tracking biological pathways. The N-hydroxysuccinimide (NHS) ester of Rhodamine B is a primary example of an amine-reactive reagent that efficiently reacts with primary amino groups on proteins and other biomolecules to form stable amide bonds. thermofisher.com This process is fundamental to creating fluorescently tagged molecules for cellular imaging.
Researchers have successfully used these labeling techniques to visualize various cellular structures. For instance, different Rhodamine B amide derivatives have been shown to selectively stain cellular compartments, with a particular affinity for mitochondria in some cases. researchgate.net This preferential accumulation is valuable for studying mitochondrial dynamics and function.
Furthermore, the subcellular localization of probes containing a Rhodamine B amide can be determined using confocal microscopy. nih.gov For example, a fluorescent probe was rapidly taken up by Madin-Darby canine kidney (MDCK) cells and was observed to accumulate in the cytoplasm. nih.govnih.gov This ability to track the probe's location within the cell is crucial for understanding its mechanism of action and its interaction with cellular pathways. nih.gov The process involves incubating cells with the probe and using imaging techniques to observe the resulting fluorescence, often with counterstains like DAPI to visualize the nucleus for contextual location. researchgate.netresearchgate.net
Assays for Oxidative Stress Marker Detection in Cell Cultures
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, leading to damage of lipids, proteins, and nucleic acids. caymanchem.comthermofisher.com this compound has been identified as a specific indicator for hypochlorite (B82951) (ClO⁻), a key reactive oxygen species. medchemexpress.comcaltagmedsystems.co.ukruixibiotech.com
In the presence of ClO⁻, the this compound molecule is hydrolyzed, a reaction that uncages the fluorophore and produces a strong fluorescent signal. medchemexpress.comcaltagmedsystems.co.ukruixibiotech.com The intensity of this fluorescence is directly proportional to the amount of the product formed, which allows for the quantification of ClO⁻ levels in cell cultures. medchemexpress.comcaltagmedsystems.co.ukruixibiotech.com This application provides a direct method to measure a specific marker of oxidative stress.
While this compound is a specific probe for hypochlorite, the broader Rhodamine B molecule has also been implicated in studies of oxidative stress. Research has shown that Rhodamine B can induce lipid peroxidation, a major outcome of oxidative damage. nih.govnih.gov Malondialdehyde (MDA), a byproduct of lipid peroxidation, is often used as a marker for oxidative stress, and its levels have been shown to increase in response to Rhodamine B exposure in a dose-dependent manner. nih.govnih.gov
| Probe/Compound | Analyte/Marker | Mechanism/Observation | Application |
| This compound | Hypochlorite (ClO⁻) | Hydrolysis-induced fluorescence. medchemexpress.comcaltagmedsystems.co.ukruixibiotech.com | Quantification of a specific ROS in cell cultures. medchemexpress.comcaltagmedsystems.co.uk |
| Rhodamine B | Lipid Peroxidation | Increased levels of Malondialdehyde (MDA). nih.govnih.gov | Induction and study of oxidative stress. nih.govnih.gov |
Integration with Flow Cytometry for Cellular Analysis
Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a heterogeneous population. The integration of Rhodamine B amide-based probes with flow cytometry allows for high-throughput, quantitative analysis of cellular processes. When cells are labeled with a fluorescent Rhodamine B amide derivative, they can be passed through a flow cytometer, which detects the fluorescence of each individual cell.
This methodology is frequently employed to quantify the efficiency of cellular uptake of labeled molecules or nanoparticles. nih.govresearchgate.net For instance, the uptake of Rhodamine B-labeled nanoethosomes into melanoma cells was analyzed by flow cytometry, revealing a dose-dependent increase in mean fluorescence intensity, which indicated greater cellular internalization at higher concentrations. researchgate.net Similarly, the cellular uptake of block copolymer micelles conjugated with Rhodamine B was quantified, demonstrating very high efficiency as nearly all treated cells exhibited red fluorescence. nih.gov These quantitative data are often corroborated with qualitative fluorescence microscopy images. researchgate.net
The subcellular localization of Rhodamine B-based probes can also be investigated using flow cytometry, complementing findings from confocal microscopy. nih.gov This dual-method approach provides a comprehensive understanding of how these probes are internalized and distributed within cells. nih.gov
Study of Probe-Biomolecule Interactions
Understanding the interaction between a fluorescent probe and its target biomolecule is essential for developing effective sensors and therapeutic agents. Rhodamine B amides serve as valuable tools for these studies due to their strong and stable fluorescence.
A key area of application is in studying the binding of molecules to proteins. In a study on anti-influenza agents, pentacyclic triterpenes were conjugated with Rhodamine B to create fluorescent probes. nih.gov These probes were used to investigate the mechanism of action, revealing that they inhibit membrane fusion by binding to the influenza virus hemagglutinin (HA) protein. nih.gov The interaction between the probe and the HA protein was quantified using surface plasmon resonance (SPR) spectroscopy, which determined the apparent dissociation constant (KD) to be 1.78 × 10⁻⁵ M. nih.gov This demonstrated a direct and measurable interaction between the probe and its biomolecular target.
The stable fluorescence of Rhodamine B amides allows for clear visualization of these interactions within a cellular context, confirming that the probe binds to the viral envelope protein, thereby blocking the virus from entering host cells. nih.gov
Potential in Materials Science Research
The robust photophysical properties of Rhodamine B amides make them attractive candidates for integration into advanced materials, leading to the development of novel sensors and functionalized surfaces.
Incorporation into Polymeric Nanomaterials for Sensing Platforms
Rhodamine B derivatives can be incorporated into various polymeric nanomaterials, such as hydrogels and micelles, to create sophisticated sensing platforms. nih.govnih.gov These materials combine the responsive nature of the polymer matrix with the sensitive signaling of the rhodamine fluorophore.
A notable example is the development of a polyacrylamide-based hydrogel sensor containing an anchored Rhodamine B derivative. nih.gov This hydrogel was designed for the selective, naked-eye detection of ferric ions (Fe³⁺). nih.gov The sensing mechanism is based on the Fe³⁺-induced ring-opening of the rhodamine's spirolactam structure, which results in a distinct color change from colorless to red and a significant enhancement of fluorescence. nih.gov This hydrogel sensor demonstrated high sensitivity, with a detection limit as low as 27 nM, and high selectivity for Fe³⁺ over other metal ions. nih.gov
Similarly, Rhodamine B has been conjugated into fluorescent block copolymer micelles. nih.gov These nanomaterials can serve as nanocarriers for drugs and as bioimaging probes, demonstrating potential for theranostic applications. nih.gov The inherent fluorescence of the rhodamine component allows for direct monitoring and imaging of the micelles' cellular uptake and distribution. nih.gov
| Material | Target Analyte | Sensing Mechanism | Key Finding |
| Polyacrylamide Hydrogel | Fe³⁺ | Spirolactam ring-opening. nih.gov | High selectivity and a detection limit of 27 nM. nih.gov |
| Block Copolymer Micelles | N/A (Imaging) | Inherent fluorescence for tracking. nih.gov | Effective for intracellular imaging and as a potential drug delivery vehicle. nih.gov |
Surface Modification of Advanced Materials
The surface functionalization of materials with fluorescent dyes like Rhodamine B amides can impart new optical and sensing properties. This approach has been successfully applied to biomaterials such as cellulose (B213188) nanofibrils (CNFs). rsc.org
In one study, CNFs were first surface-modified to introduce amine groups. rsc.org These amine-functionalized CNFs were then reacted with an N-hydroxysuccinimide-modified Rhodamine B ester, forming a stable amide linkage and covalently grafting the fluorescent dye onto the nanofibril surface. rsc.orgscispace.com The successful labeling was confirmed by infrared and UV/visible spectroscopy. rsc.org
The resulting fluorescently-labeled CNFs exhibited a red-shift in their absorption and emission bands. rsc.org Despite some quenching of the fluorescence, the intensity was sufficient to allow for clear imaging of the luminescent CNFs using confocal laser scanning microscopy at both low and high magnifications. rsc.org This demonstrates a viable method for creating fluorescently-tagged advanced materials, opening up possibilities for their use in composites, sensors, and bio-imaging applications.
Development of Next-Generation this compound Probes
The next generation of this compound probes will likely focus on enhancing their intrinsic properties to meet the demands of increasingly sophisticated biological research. Key areas of development include improving their photostability, shifting their emission wavelengths into the near-infrared for deeper tissue penetration, and engineering them for the simultaneous detection of multiple analytes.
A critical area of future research is the enhancement of the photostability and photophysical properties of this compound probes. Rhodamine dyes, while bright, can be susceptible to photobleaching under prolonged or intense illumination, which limits their utility in long-term imaging experiments. Strategies to improve photostability are actively being explored. For instance, structural modifications to the rhodamine core, such as increasing the alkyl groups on the amino moieties of the xanthene ring or the esterification of the carboxylic acid group, have been shown to enhance photostability. researchgate.netresearchgate.net
Furthermore, the quantum yield, a measure of the efficiency of fluorescence, is a key parameter that researchers aim to optimize. By synthetically modifying the structure of this compound, it is possible to achieve higher quantum yields, leading to brighter probes that can be detected at lower concentrations. The exploration of different amide substituents could also lead to derivatives with fine-tuned photophysical properties, such as altered lifetimes and brightness, to better suit specific imaging modalities. nih.gov
Table 1: Comparison of Photophysical Properties of Rhodamine B and a Hypothetical Enhanced this compound Derivative
| Property | Rhodamine B | Enhanced this compound Derivative (Projected) |
| Maximum Excitation (nm) | ~554 | ~560 |
| Maximum Emission (nm) | ~576 | ~585 |
| Quantum Yield | 0.49 (in ethanol) | > 0.60 |
| Photostability | Moderate | High |
This table presents hypothetical data for an enhanced probe to illustrate the goals of future research.
A significant frontier in fluorescence imaging is the development of probes that operate in the near-infrared (NIR) window (typically 650-900 nm). mdpi.com Light in this region experiences less absorption and scattering by biological tissues, allowing for deeper penetration and higher resolution imaging in complex living organisms. rsc.org Current this compound probes typically fluoresce in the visible spectrum.
Future design strategies will focus on extending the π-conjugation of the xanthene core of the rhodamine structure. mdpi.com This can be achieved by adding aromatic rings or replacing the central oxygen atom with elements like silicon (to create Si-rhodamines), which has been shown to red-shift the absorption and emission wavelengths into the NIR region. rsc.org Computational modeling will play a crucial role in predicting the photophysical properties of novel NIR this compound derivatives before their synthesis, accelerating the design process. mdpi.com The development of such NIR probes would be transformative for in vivo imaging applications.
The ability to simultaneously detect multiple analytes within a biological system is a key goal for understanding complex cellular processes. Future research will likely focus on designing this compound-based probes capable of responding to more than one specific molecule. This could be achieved by integrating a second analyte-responsive unit into the probe's structure or by creating "cassettes" of probes with distinct spectral signatures that can be used in parallel.
For example, a single probe could be engineered to exhibit a "turn-on" fluorescence response to one analyte and a ratiometric shift in its emission spectrum in the presence of a second analyte. This would allow for the simultaneous visualization and quantification of both targets. While rhodamine-based probes have been developed for the detection of single analytes like Fe³⁺ ions, the principles of their design can be extended to create more complex, multi-analyte sensors. nih.govnih.gov
Integration with Advanced Analytical and Imaging Technologies
The full potential of next-generation this compound probes will be realized through their integration with advanced analytical and imaging platforms. These technologies will enable high-throughput screening and imaging at unprecedented resolutions, opening up new avenues for research and diagnostics.
Microfluidic devices, also known as "lab-on-a-chip" systems, offer a powerful platform for high-throughput screening (HTS) of large libraries of compounds or for performing numerous parallel biological assays. mdpi.comnih.govnih.gov By integrating this compound probes into microfluidic systems, researchers can rapidly screen for specific enzymatic activities, detect the presence of reactive oxygen species, or quantify the concentration of target ions in thousands of individual experiments simultaneously. atrandi.com
The small sample volumes required for microfluidic devices reduce reagent consumption and costs, while the precise control over fluid flow allows for the creation of stable concentration gradients for dose-response studies. nih.gov Droplet-based microfluidics, where each droplet acts as an independent microreactor, is particularly well-suited for HTS applications with fluorescent probes. mdpi.comatrandi.com
Table 2: Advantages of Integrating this compound Probes with Microfluidic Devices
| Feature | Description |
| High Throughput | Enables the parallel analysis of thousands of samples. atrandi.com |
| Low Sample Consumption | Reduces the amount of probe and sample required for each assay. mdpi.com |
| Precise Control | Allows for the generation of stable concentration gradients and rapid mixing. nih.gov |
| Automation | Reduces manual labor and increases reproducibility. |
Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy and Single-Molecule Localization Microscopy (SMLM), have broken the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. innovations-report.combiorxiv.org Rhodamine derivatives are excellent candidates for super-resolution imaging due to their brightness and photostability. innovations-report.combiorxiv.org
Future research will focus on optimizing the photophysical properties of this compound probes for these advanced imaging techniques. For SMLM, this involves fine-tuning the equilibrium between the fluorescent "on" state and a non-fluorescent "off" state to achieve the spontaneous blinking necessary for reconstructing a super-resolved image. biorxiv.org For STED microscopy, probes with high photostability and specific spectral characteristics are required. biorxiv.org The development of this compound probes tailored for super-resolution microscopy will allow for the unprecedented visualization of the subcellular localization and dynamics of the analytes they are designed to detect. nih.gov
Q & A
Q. What are the primary synthetic routes for preparing N-hydroxy Rhodamine B amide, and how can purity be validated?
this compound is typically synthesized via amide coupling reactions using Rhodamine B derivatives. A common method involves functionalizing the carboxylic acid group of Rhodamine B with hydroxylamine derivatives under controlled pH and temperature conditions. Post-synthesis, purification via column chromatography or recrystallization is critical to remove unreacted intermediates. Characterization should include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) with UV-Vis detection to assess purity (>95% recommended for research use) .
Q. How is this compound utilized as a hypochlorite (ClO⁻) sensor, and what are its detection limits?
The compound acts as a selective ClO⁻ probe due to its hydroxylamine group, which reacts with ClO⁻ to form a nitroxide radical, inducing a fluorescence "turn-on" response. Detection limits are typically in the nanomolar range (e.g., 10–50 nM) in buffered aqueous systems. Calibration involves preparing standard ClO⁻ solutions and measuring fluorescence intensity at λex/λem = 550/580 nm. Interference studies with reactive oxygen species (e.g., H2O2, •OH) are required to confirm specificity .
Q. What spectroscopic techniques are essential for characterizing this compound in solution?
Key techniques include:
- UV-Vis spectroscopy : To confirm absorbance maxima (~554 nm for the lactam form).
- Fluorescence spectroscopy : To assess quantum yield and Stokes shift.
- Mass spectrometry (MS) : For molecular weight validation (expected [M+H]<sup>+</sup> ~479 Da).
- FT-IR spectroscopy : To verify amide (C=O stretch at ~1650 cm⁻¹) and hydroxylamine (N–O stretch at ~930 cm⁻¹) functional groups .
Advanced Research Questions
Q. How do cytotoxic profiles of this compound compare to other Rhodamine B derivatives in tumor cell lines?
Cytotoxicity varies significantly across derivatives. For example, in SRB assays, Rhodamine B hydrazide (EC50 ~15 µM) is more toxic than this compound (EC50 >30 µM) in HeLa cells. Toxicity is influenced by cellular uptake efficiency and mitochondrial membrane potential disruption. Researchers should conduct MTT or SRB assays across multiple cell lines (e.g., HepG2, MCF-7) with controls (e.g., cisplatin) to benchmark results .
Q. What experimental design considerations are critical for optimizing ClO⁻ detection in complex biological matrices?
- Matrix effects : Use standard addition methods to account for interference from proteins or lipids.
- pH optimization : Maintain pH 7.4 (physiological conditions) to avoid false signals.
- Kinetic studies : Monitor reaction completion time (typically <10 minutes).
- Limit of quantification (LOQ) : Validate using ICH Q2(R1) guidelines, ensuring LOQ ≤10% of the acceptable intake (AI) for trace analysis .
Q. How can potential nitrosamine formation from this compound be assessed during long-term storage?
Secondary amine groups in Rhodamine derivatives may nitrosate under acidic or nitrite-rich conditions. Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze samples via GC-MS or LC-MS/MS for N-nitrosamine traces. If detected, reformulate with antioxidants (e.g., ascorbic acid) or adjust storage conditions (e.g., inert atmosphere) .
Q. What are the mechanistic pathways for this compound degradation under UV/H2O2 treatment, and how do they impact analytical recovery?
UV/H2O2 generates •OH radicals that cleave the xanthene ring, forming smaller aromatic byproducts (e.g., benzene derivatives). Degradation follows pseudo-first-order kinetics (rate constant k ~0.02 min⁻¹ at pH 8). Researchers should use quenching agents (e.g., sodium thiosulfate) to halt reactions before analysis. Monitor degradation via LC-MS to identify intermediates .
Key Methodological Recommendations
- Synthetic protocols : Use anhydrous conditions for amide coupling to minimize hydrolysis.
- Analytical validation : Follow ICH Q2(R1) for accuracy, precision, and robustness testing.
- Biological assays : Include ROS scavengers (e.g., NAC) to differentiate probe toxicity from oxidative stress effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
